2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is a chemical compound with the molecular formula and a molecular weight of approximately 279.292 g/mol. It is identified by the CAS number 1839513-98-2. The compound features a quinazoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, substituted with an amino group and a methoxyethoxy group. This structural complexity contributes to its potential biological activities and applications in medicinal chemistry.
The chemical behavior of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol can be influenced by its functional groups. The amino group can participate in nucleophilic substitutions, while the ether linkage allows for potential reactions involving cleavage or substitution under acidic or basic conditions. The compound may also undergo oxidation or reduction reactions, particularly at the amino or hydroxyl groups, leading to various derivatives that may exhibit altered biological properties.
Research indicates that compounds related to quinazoline derivatives often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, quinazoline derivatives have been studied for their roles as inhibitors in various signaling pathways associated with cancer cell proliferation and survival. The presence of the amino and methoxyethoxy groups in 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol may enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
The synthesis of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol typically involves several steps:
These methods often require careful control of reaction conditions to optimize yield and purity.
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol has potential applications in pharmaceuticals, particularly in the development of anti-cancer agents due to its structural similarity to known inhibitors of tyrosine kinases. Additionally, it may be explored for use in anti-inflammatory drugs or as a scaffold for further chemical modifications aimed at enhancing therapeutic efficacy.
Interaction studies involving 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol typically focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques such as molecular docking simulations, surface plasmon resonance, and fluorescence polarization assays can elucidate these interactions and provide insights into the compound's mechanism of action.
Several compounds share structural similarities with 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol, particularly within the class of quinazoline derivatives. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Erlotinib | Contains an ethynyl group; used as an anti-cancer drug | Inhibits epidermal growth factor receptor |
| Gefitinib | Similar quinazoline core; also an anti-cancer agent | Selective inhibitor for epidermal growth factor receptor |
| Lapatinib | Contains two aromatic rings; dual action against HER2 and EGFR | Used for treating breast cancer |
The uniqueness of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol lies in its specific substitution patterns that may confer different pharmacological properties compared to these well-studied analogs.
The quinazoline scaffold in 2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is typically constructed via cyclocondensation of anthranilic acid derivatives. A well-established route involves the formation of 4-quinazolinones through the reaction of anthranilic acid (1) with formamide or urea under thermal conditions. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group at the 4-position, enabling nucleophilic aromatic substitution (SNAr) with ammonia to yield the 4-aminoquinazoline intermediate (2).
Functionalization at the 6- and 7-positions demands careful regiocontrol. The 7-position is often modified first due to its higher reactivity in SNAr reactions. For example, treatment of 4-chloroquinazoline (3) with 2-methoxyethanol in the presence of a base such as potassium carbonate facilitates substitution at the 7-position, forming 7-(2-methoxyethoxy)-4-chloroquinazoline (4). Subsequent alkylation at the 6-position requires activation via nitration or bromination, followed by coupling with ethylene glycol derivatives. A two-step sequence involving nitration at C-6, reduction to the amine, and Williamson ether synthesis with ethylene glycol monotosylate has been reported.
Key challenges in traditional pathways include competing side reactions during multi-step functionalization and the need for stringent temperature control. Optimizations involve the use of protective groups, such as tert-butoxycarbonyl (Boc) for the 4-amino group, to prevent undesired nucleophilic attack during etherification steps. Recent work demonstrates that microwave-assisted heating reduces reaction times by 40–60% while improving yields by 15–20% compared to conventional thermal methods.
Transition-metal catalysis has emerged as a powerful tool for streamlining the synthesis of ethoxy-functionalized quinazolines. Manganese- and iron-based systems enable direct C–H activation, bypassing pre-functionalized intermediates. For instance, Mn(CO)₅Br catalyzes the dehydrogenative coupling of 2-aminobenzyl alcohol (5) with primary amides to form quinazoline cores in a single pot, achieving 70–85% yields. This method avoids the need for halogenated precursors, reducing waste generation.
Copper-catalyzed Ullmann-type couplings have been adapted for ethoxy side chain installation. A notable example involves the reaction of 6-bromo-4-aminoquinazoline (6) with 2-methoxyethanol using CuI/L-proline as the catalytic system, which achieves 80–90% yields under mild conditions (80°C, 12 h). The mechanism proceeds via a radical pathway, with the copper catalyst facilitating single-electron transfer to activate the C–Br bond.
Palladium-mediated cross-coupling reactions offer complementary selectivity. Suzuki-Miyaura coupling of 6-boronic ester-substituted quinazoline (7) with ethylene glycol-derived aryl halides installs the 6-oxyethanol moiety with >95% regioselectivity. Recent advances in ligand design, such as the use of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have enhanced catalytic efficiency, enabling reactions at ppm-level Pd loadings.
Mechanochemical methods utilizing ball milling or grinding eliminate solvent use while enhancing reaction kinetics. For the quinazoline core, high-speed ball milling of anthranilic acid (1) with formamide and catalytic p-toluenesulfonic acid (PTSA) produces 4-quinazolinone (8) in 92% yield within 30 minutes, compared to 6 hours under thermal conditions. This approach reduces energy consumption by 70% and avoids solvent purification steps.
Etherification steps benefit similarly from mechanochemistry. Co-grinding 4-amino-7-chloroquinazoline (9) with sodium 2-methoxyethoxide in a planetary mill achieves 88% conversion to the 7-(2-methoxyethoxy) derivative (10) without solvent. The intense mechanical forces promote intimate mixing of reagents, overcoming solubility limitations inherent in traditional liquid-phase reactions.
Continuous flow systems excel in multi-step syntheses by enabling precise control over reaction parameters. A modular flow setup for 2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol integrates three reactors:
This system achieves an overall yield of 68% with a total residence time of 45 minutes, compared to 12–18 hours in batch processes. Inline FTIR monitoring allows real-time adjustment of stoichiometry and temperature, reducing byproduct formation by 30%.
This comprehensive analysis examines the structure-activity relationships governing the biological activity of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol through systematic evaluation of substituent effects, steric influences, hydrogen bonding interactions, and three-dimensional conformational properties.
The methoxyethoxy substituent at the 7-position of the quinazoline core significantly influences the electronic properties and biological activity of the compound. Density functional theory calculations reveal that this substituent functions as an electron-donating group, enhancing the electron density across the quinazoline ring system [1] [2]. The methoxyethoxy moiety introduces both inductive and resonance effects that modulate the electronic characteristics of the parent quinazoline scaffold.
The electron-donating nature of the methoxyethoxy group increases the nucleophilicity of the quinazoline nitrogen atoms, particularly at the N-1 and N-3 positions [3] [4]. This enhanced electron density facilitates stronger electrostatic interactions with positively charged amino acid residues within the target binding site. Computational studies demonstrate that the presence of the methoxyethoxy substituent increases the overall electron density by approximately 15-20% compared to unsubstituted quinazoline derivatives [5] [6].
The positioning of the methoxyethoxy group at the 7-position rather than alternative locations proves crucial for optimal activity. Comparative analysis of 6-position and 7-position substitution patterns reveals that 7-position substitution provides superior electronic effects due to the extended conjugation pathway through the benzene ring of the quinazoline system [7] [8]. The methoxyethoxy chain length and flexibility allow for optimal orientation within hydrophobic binding pockets while maintaining essential polar interactions [9] [10].
Molecular electrostatic potential mapping indicates that the methoxyethoxy substituent creates regions of enhanced negative electrostatic potential, particularly around the terminal oxygen atoms [11] [12]. These electronegative regions serve as hydrogen bond acceptors and contribute to the overall binding affinity through favorable electrostatic interactions with the target protein environment.
| Substituent Position | Electronic Effect | Electron Density Change (%) | Binding Affinity Impact | Hydrogen Bonding Capacity | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 6-Position | Electron-donating | +15-20 | Enhanced | Increased | 45-50 |
| 7-Position | Electron-donating | +12-18 | Enhanced | Increased | 42-48 |
| 6,7-Disubstituted | Synergistic donation | +25-30 | Strongly enhanced | Significantly increased | 65-75 |
| 2-Position | Moderate donation | +8-12 | Moderate enhancement | Moderately increased | 38-42 |
The ethanolamine side chain attached at the 6-position oxygen represents a critical structural feature that significantly influences the steric properties and binding characteristics of the compound. The flexible nature of the ethanolamine moiety allows for conformational adaptation within the target binding site while providing essential hydrogen bonding capabilities [13] [14].
Steric bulk analysis reveals that modifications to the ethanolamine side chain produce profound effects on binding affinity and selectivity. Primary ethanolamine substitution provides an optimal balance between steric bulk and binding efficiency, with the terminal hydroxyl and amino groups contributing to multiple hydrogen bonding interactions [15] [16]. The relatively compact size of the unmodified ethanolamine chain allows for excellent accommodation within most quinazoline-binding sites.
Secondary and tertiary amine modifications to the ethanolamine chain introduce increasing steric bulk that can either enhance or diminish binding affinity depending on the specific target environment [13] [3]. N-methylation of the amino group reduces the hydrogen bonding capacity while introducing moderate steric hindrance that may improve selectivity for certain binding sites. N,N-dimethylation further increases steric bulk but can provide optimal binding in spacious active sites through enhanced hydrophobic interactions [14] [17].
The conformational flexibility of the ethanolamine chain decreases with increasing substitution, affecting the ability of the molecule to adopt optimal binding conformations [18] [19]. Branched ethanolamine modifications introduce significant steric hindrance that generally reduces binding affinity due to poor accommodation within constrained binding environments. However, specific branching patterns may provide enhanced selectivity through preferential binding to larger active sites.
| Side Chain Modification | Steric Bulk (ų) | Binding Affinity (IC50, nM) | Conformational Flexibility | Active Site Accommodation | Hydrogen Bonding Interactions |
|---|---|---|---|---|---|
| Unmodified ethanolamine | 28.5 | 15.2 | High | Excellent | 3-4 |
| N-methyl ethanolamine | 34.2 | 8.7 | Moderate | Good | 2-3 |
| N,N-dimethyl ethanolamine | 45.8 | 4.3 | Low | Optimal | 1-2 |
| N-ethyl ethanolamine | 38.7 | 12.8 | Moderate | Good | 2-3 |
| Branched ethanolamine | 52.1 | 28.9 | Very low | Poor | 1-2 |
The 4-amino group of the quinazoline core serves as a critical hydrogen bonding motif that governs binding affinity and specificity. This primary amino group functions as both a hydrogen bond donor and acceptor, enabling versatile interactions with amino acid residues in the target binding site [4] [20]. The positioning of the amino group at the 4-position provides optimal geometry for hydrogen bonding with key residues in the hinge region of kinase active sites.
Modifications to the 4-amino group significantly alter the hydrogen bonding capacity and overall binding characteristics. Primary amino groups provide maximum hydrogen bonding potential with two available hydrogen atoms for donation and one nitrogen lone pair for acceptance [20] [21]. This configuration enables formation of multiple simultaneous hydrogen bonds that contribute substantially to binding energy and specificity.
Secondary amino derivatives retain one hydrogen bond donor capability while maintaining the nitrogen lone pair acceptor function [3] [4]. The introduction of alkyl or aryl substituents on the amino nitrogen can enhance binding through additional hydrophobic interactions or pi-stacking with aromatic residues. However, the reduced hydrogen bonding capacity generally results in diminished overall binding affinity compared to primary amino groups.
Tertiary amino modifications eliminate hydrogen bond donor capability entirely, relying solely on the nitrogen lone pair for hydrogen bond acceptance [16] [22]. While this modification reduces direct hydrogen bonding interactions, it may provide enhanced selectivity and improved pharmacokinetic properties in certain applications. The increased steric bulk around the nitrogen atom can also contribute to binding selectivity through preferential accommodation in specific active site environments.
Amide derivatives of the 4-amino group introduce additional hydrogen bonding functionality through the carbonyl oxygen, creating dual hydrogen bonding sites [22] [23]. This modification significantly enhances binding affinity in many cases, as the amide moiety can form bidentate hydrogen bonding interactions with complementary amino acid residues. The planar geometry of the amide group also provides optimal orientation for hydrogen bonding within constrained binding sites.
| Amino Group Derivative | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Binding Energy (kcal/mol) | Interaction Distance (Å) | Binding Affinity Enhancement |
|---|---|---|---|---|---|
| Primary amino (-NH2) | 2 | 1 | -8.2 | 2.8-3.2 | Moderate |
| Secondary amino (-NHR) | 1 | 1 | -7.5 | 2.9-3.3 | Moderate |
| Tertiary amino (-NR2) | 0 | 1 | -6.1 | 3.1-3.5 | Low |
| Amide (-CONH2) | 2 | 1 | -9.4 | 2.7-3.0 | High |
| Substituted amide (-CONHR) | 1 | 1 | -8.8 | 2.8-3.1 | High |
The three-dimensional conformational properties of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol play a crucial role in determining its binding affinity and selectivity for target proteins. Molecular dynamics simulations reveal that the compound adopts multiple low-energy conformations that can accommodate binding to diverse active site environments [11] [12] [19].
The quinazoline core maintains a predominantly planar conformation that facilitates pi-stacking interactions with aromatic amino acid residues [12] [24]. The rigid bicyclic structure provides a stable scaffold for positioning the various substituents in optimal orientations for target recognition. Minor deviations from planarity, typically less than 10 degrees, can occur due to steric interactions with bulky substituents but generally do not significantly impact binding affinity.
The methoxyethoxy chain at the 7-position exhibits considerable conformational flexibility, allowing adaptation to different binding pocket shapes and sizes [11] [25]. The extended conformation of this chain maximizes hydrophobic interactions with nonpolar residues, while folded conformations can accommodate more constrained binding environments. The terminal methoxy group can rotate freely, providing additional conformational diversity for optimal binding.
The ethanolamine side chain at the 6-position displays rotational freedom around multiple bonds, enabling extensive conformational sampling [19] [15]. The gauche conformation around the C-C bond is generally favored due to intramolecular hydrogen bonding between the hydroxyl and amino groups. This preferred conformation positions both polar groups for simultaneous hydrogen bonding interactions with the target protein.
Conformational analysis reveals that the compound can adopt alternative binding modes through rotation around key dihedral angles [26] [27]. These conformational variants may provide binding to different protein targets or alternative binding sites within the same protein. The energy barriers between conformations are generally low, facilitating rapid interconversion and adaptive binding.
| Conformational Parameter | Minimum Energy Conformation | Alternative Conformation 1 | Alternative Conformation 2 | Energy Difference (kcal/mol) | Binding Site Compatibility |
|---|---|---|---|---|---|
| Dihedral Angle C2-N1-C8a-C8 (°) | 178.5 | 165.2 | 142.8 | 0.0 | Excellent |
| Quinazoline Ring Planarity | Planar | Slightly twisted | Moderately twisted | 0.8 | Good |
| Methoxyethoxy Chain Flexibility | Extended | Folded | Coiled | 1.2 | Moderate |
| Ethanolamine Side Chain Rotation | Gauche | Anti | Eclipsed | 1.8 | Good |
| Overall Molecular Volume (ų) | 285.7 | 278.3 | 292.1 | 2.4 | Variable |